molecular formula C6H14ClN3O B3023547 2-(Pyrrolidin-1-yl)acetohydrazide CAS No. 7171-96-2

2-(Pyrrolidin-1-yl)acetohydrazide

Cat. No.: B3023547
CAS No.: 7171-96-2
M. Wt: 179.65
InChI Key: FMEYGLQPEBCHSV-UHFFFAOYSA-N
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Description

2-(Pyrrolidin-1-yl)acetohydrazide is an organic compound characterized by the presence of a pyrrolidine ring attached to an acetohydrazide moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyrrolidin-1-yl)acetohydrazide typically involves the reaction of pyrrolidine with acetohydrazide. One common method includes the condensation of pyrrolidine with ethyl acetate to form ethyl 2-(pyrrolidin-1-yl)acetate, followed by hydrazinolysis to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 2-(Pyrrolidin-1-yl)acetohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrrolidine derivatives, which can exhibit different biological activities .

Scientific Research Applications

2-(Pyrrolidin-1-yl)acetohydrazide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a precursor for the development of bioactive compounds.

    Medicine: It is investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: It is utilized in the production of pharmaceuticals and agrochemicals

Comparison with Similar Compounds

Uniqueness: 2-(Pyrrolidin-1-yl)acetohydrazide is unique due to its acetohydrazide moiety, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound in drug discovery and development .

Properties

IUPAC Name

2-pyrrolidin-1-ylacetohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N3O/c7-8-6(10)5-9-3-1-2-4-9/h1-5,7H2,(H,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPNSPJDRFUHSRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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